molecular formula C16H21ClN6 B5549194 6-[(AZEPAN-1-YL)METHYL]-N2-(4-CHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE

6-[(AZEPAN-1-YL)METHYL]-N2-(4-CHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE

Cat. No.: B5549194
M. Wt: 332.8 g/mol
InChI Key: QQWBZIWUIWVIKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(AZEPAN-1-YL)METHYL]-N2-(4-CHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of an azepane ring, a chlorophenyl group, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(AZEPAN-1-YL)METHYL]-N2-(4-CHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic substitution reactions.

    Formation of the Triazine Core: The triazine core is synthesized through cyclization reactions involving cyanuric chloride and appropriate amines.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-[(AZEPAN-1-YL)METHYL]-N2-(4-CHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: Involving oxidizing agents to form corresponding oxides.

    Reduction: Using reducing agents to form reduced derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

6-[(AZEPAN-1-YL)METHYL]-N2-(4-CHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(AZEPAN-1-YL)METHYL]-N2-(4-CHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(AZEPAN-1-YLMETHYL)-N-(4-FLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
  • 2-(AZEPAN-1-YL)ETHYL METHACRYLATE

Uniqueness

6-[(AZEPAN-1-YL)METHYL]-N2-(4-CHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(azepan-1-ylmethyl)-2-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN6/c17-12-5-7-13(8-6-12)19-16-21-14(20-15(18)22-16)11-23-9-3-1-2-4-10-23/h5-8H,1-4,9-11H2,(H3,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWBZIWUIWVIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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